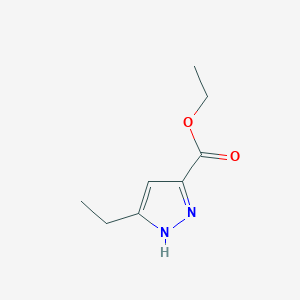![molecular formula C11H10N4 B3041270 2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine CAS No. 264226-27-9](/img/structure/B3041270.png)
2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
説明
“2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine” is a compound that belongs to the class of imidazopyridines . Imidazopyridine is a fused bicyclic heterocycle recognized for its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazopyridine derivatives has been a subject of interest in recent years due to their therapeutic potential . A novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been synthesized . The structures of these compounds have been confirmed by 1H and 13C NMR and mass spectral analysis .Molecular Structure Analysis
The molecular structure of “2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine” can be confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis
The chemical reactions of “2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine” can be analyzed through various methods. For instance, it has been demonstrated that 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)-pyridinium bromides react with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .科学的研究の応用
Therapeutic Potential
Imidazole, a core structure in 2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine, is known for its broad range of chemical and biological properties. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antitubercular Activity
Compounds synthesized from imidazole have shown potent antitubercular activity against Mycobacterium tuberculosis strain .
Antileishmanial Activity
Some hydrazine-coupled pyrazole derivatives, which can be synthesized from 2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine, have shown superior antipromastigote activity against Leishmania aethiopica clinical isolate .
Antimalarial Activity
The same hydrazine-coupled pyrazole derivatives have also shown potent inhibition effects against Plasmodium berghei .
C–H Bond Functionalization
2-(1H-pyrazol-1-yl)pyridine, a compound structurally similar to 2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine, has been used in Rhodium (III)-catalyzed C–H bond functionalization with internal alkynes .
作用機序
Target of Action
The primary targets of 2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine are the FLT3-ITD and BCR-ABL pathways . These pathways play crucial roles in cell proliferation and differentiation, making them key targets in cancer treatment .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to potently inhibit FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants . This inhibition disrupts the normal functioning of these pathways, leading to changes in cellular processes.
Biochemical Pathways
The FLT3-ITD and BCR-ABL pathways are involved in various cellular functions, including cell proliferation, growth, and differentiation . By inhibiting these pathways, 2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine can affect these processes, potentially leading to the death of cancer cells .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can impact their bioavailability.
Result of Action
The inhibition of the FLT3-ITD and BCR-ABL pathways by 2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine can lead to a decrease in cell proliferation and growth . This can result in the death of cancer cells, providing a potential therapeutic effect .
Action Environment
The action, efficacy, and stability of 2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or drugs can potentially affect its action through drug-drug interactions.
特性
IUPAC Name |
2-methyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8-11(9-5-6-12-14-9)15-7-3-2-4-10(15)13-8/h2-7H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJHIZQUPBRFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3041202.png)






